molecular formula C13H7NO2 B13827611 Benzo[g]quinoline-5,10-dione CAS No. 3712-09-2

Benzo[g]quinoline-5,10-dione

Cat. No.: B13827611
CAS No.: 3712-09-2
M. Wt: 209.20 g/mol
InChI Key: XPHIPZFRUPJGRX-UHFFFAOYSA-N
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Description

Benzo[g]quinoline-5,10-dione is a heterocyclic compound that features a quinoline ring system fused with a quinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for benzo[g]quinoline-5,10-dione involves the cyclization of 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone in the presence of hydrochloric acid in chloroform at room temperature. This reaction leads to the formation of 4-chloro-2-isopropylthis compound, which can be further modified by replacing the chlorine atom with a dialkylamino group using secondary amines .

Another method involves a three-component domino protocol using 2-hydroxy-1,4-naphthoquinone, ethyl 2-cyano-3-arylacrylate, and ammonium acetate in ethanol. The reaction mixture is refluxed for six hours, and the product is isolated and purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[g]quinoline-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[g]quinoline-5,10-dione involves its redox cycling properties. The quinone moiety can undergo one-electron reduction to form semiquinone radicals, which react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[g]quinoline-5,10-dione is unique due to its specific quinoline-quinone fusion, which imparts distinct redox properties and biological activities. Its ability to generate ROS makes it a valuable compound for developing antimicrobial and anticancer agents .

Properties

CAS No.

3712-09-2

Molecular Formula

C13H7NO2

Molecular Weight

209.20 g/mol

IUPAC Name

benzo[g]quinoline-5,10-dione

InChI

InChI=1S/C13H7NO2/c15-12-8-4-1-2-5-9(8)13(16)11-10(12)6-3-7-14-11/h1-7H

InChI Key

XPHIPZFRUPJGRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=CC=C3

Origin of Product

United States

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